molecular formula C16H16FNO4S B4242635 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B4242635
M. Wt: 337.4 g/mol
InChI Key: RUDQJKKMCXQZLT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorine atom, and a furan-2-ylmethyl group attached to a benzamide core

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This ring is typically synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The next step involves the introduction of the fluorine atom and the furan-2-ylmethyl group through nucleophilic substitution reactions. The final step is the formation of the benzamide core through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDQJKKMCXQZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

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